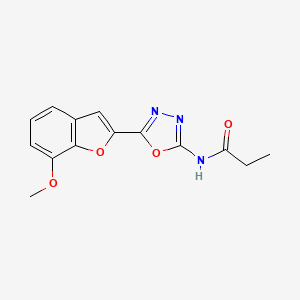

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide

Description

N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide is a hybrid heterocyclic compound combining benzofuran and 1,3,4-oxadiazole scaffolds. The benzofuran moiety is substituted with a methoxy group at the 7th position, while the oxadiazole ring is linked to a propionamide chain.

Synthetic approaches for analogous compounds (e.g., benzofuran-oxadiazole hybrids) often involve cyclization reactions, such as the condensation of substituted aldehydes with oxadiazole precursors under acidic conditions . For instance, furan-2-aldehyde and 5-phenyl-1,3,4-oxadiazole-2-amine have been used to synthesize structurally related methanimine derivatives via reflux in DMF with H₂SO₄ catalysis .

Properties

IUPAC Name |

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-3-11(18)15-14-17-16-13(21-14)10-7-8-5-4-6-9(19-2)12(8)20-10/h4-7H,3H2,1-2H3,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCINNPVASCSPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(O1)C2=CC3=C(O2)C(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes or ketones.

Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Coupling of Benzofuran and Oxadiazole Rings: The final step involves coupling the benzofuran and oxadiazole rings through appropriate linkers and reaction conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide can undergo various chemical reactions, including:

Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitrating mixtures (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield benzofuran carboxylic acids, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells . The exact pathways and targets can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with other benzofuran-oxadiazole derivatives and related heterocycles. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity :

- The methoxy group on the benzofuran ring (as in the target compound) may enhance lipophilicity and membrane penetration, similar to 2b’s 4-methoxyphenyl substituent, which showed superior antimicrobial activity compared to 2a’s chlorophenyl group .

- Propionamide vs. Thioacetamide Chains : The target compound’s propionamide chain lacks a sulfur atom, which could reduce toxicity compared to thioacetamide analogs (2a, 2b) but may also alter binding affinity to microbial enzymes .

Antifungal Activity :

- Commercial oxadiazole derivatives like LMM5 and LMM11 exhibit broad-spectrum antifungal activity, attributed to their sulfamoyl groups and aryl substituents . The target compound’s benzofuran core may offer complementary mechanisms, such as laccase enzyme inhibition, as seen in other benzofuran-oxadiazole hybrids .

Biological Activity

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide is a synthetic organic compound that features a unique combination of a benzofuran moiety and an oxadiazole ring. This structural arrangement is known to enhance the compound's biological activity, making it a subject of interest in medicinal chemistry. The compound's potential applications span various therapeutic areas, including anticancer and antimicrobial activities.

Structural Characteristics

The molecular formula for this compound is C₁₈H₁₈N₄O₃. The presence of the methoxy group on the benzofuran and the oxadiazole ring contributes to its solubility and bioavailability, which are critical factors in drug development.

| Component | Structure | Function |

|---|---|---|

| Benzofuran | Aromatic ring with methoxy substitution | Enhances biological activity |

| Oxadiazole | Five-membered heterocyclic structure | Contributes to pharmacological properties |

| Propionamide | Amide functional group | Increases stability and bioactivity |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole rings. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that compounds with oxadiazole structures can inhibit human topoisomerase I, an enzyme crucial for DNA replication and repair.

In a comparative study involving several oxadiazole derivatives, compounds exhibited IC50 values ranging from 0.205 μM to 0.224 μM against HeLa cells, indicating potent antiproliferative activity . The mechanism of action appears to involve the disruption of DNA replication processes through topoisomerase inhibition.

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. The incorporation of the oxadiazole ring into the structure of this compound may enhance its efficacy against bacterial and fungal pathogens. Studies have shown that similar compounds exhibit broad-spectrum antimicrobial activity, suggesting that this compound may also possess these properties.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : As mentioned earlier, the compound may act as a poison for topoisomerase I, leading to DNA damage in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzofuran derivatives can induce oxidative stress in cells, contributing to their cytotoxic effects.

- Apoptosis Induction : Compounds similar to this one have been shown to activate apoptotic pathways in cancer cells, further supporting their potential as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.